molecular formula C4H2N4S B3050599 [1,2,5]Thiadiazolo[3,4-d]pyridazine CAS No. 273-14-3

[1,2,5]Thiadiazolo[3,4-d]pyridazine

Cat. No. B3050599
CAS RN: 273-14-3
M. Wt: 138.15 g/mol
InChI Key: VBDPEOAFHLPTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

One safe and efficient method involves starting from commercial diaminomaleonitrile and selectively substituting bromine atoms with oxygen and nitrogen nucleophiles, while thiols lead to bis-derivatives .

Scientific Research Applications

Synthesis and Material Design

A significant application of [1,2,5]Thiadiazolo[3,4-d]pyridazine is in the field of synthetic chemistry, particularly in material design. The compound has been used for the synthesis of derivatives with potential liquid crystalline properties. For instance, the synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and its reactions with various nucleophiles have been explored, leading to the creation of compounds with potential as liquid crystals (Chmovzh et al., 2018). Additionally, the reactions of this compound with alcohols have been studied, yielding derivatives like 4,7-di(dodecyloxy)- and 4,7-di(hexyloxy)[1,2,5]thiadiazolo[3,4-d]pyridazines, which are of interest for their liquid crystalline properties (Chmovzh et al., 2020).

Organic Photovoltaics and NIR OLEDs

In the realm of organic electronics, [1,2,5]Thiadiazolo[3,4-d]pyridazine derivatives have been researched for their use in organic photovoltaics (OPVs) and near-infrared (NIR) organic light-emitting diodes (OLEDs). A study focused on the synthesis of a derivative with fluorescence properties in the NIR region, highlighting its potential as an active emitting layer in NIR OLEDs and as an IR luminophore (Chmovzh et al., 2022). Another study synthesized a novel donor-acceptor-dye with extended conjugation for use in NIR OLEDs, again demonstrating the utility of [1,2,5]Thiadiazolo[3,4-d]pyridazine in electronic applications (Chmovzh et al., 2022).

properties

IUPAC Name

[1,2,5]thiadiazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4S/c1-3-4(2-6-5-1)8-9-7-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDPEOAFHLPTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550819
Record name [1,2,5]Thiadiazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,5]Thiadiazolo[3,4-d]pyridazine

CAS RN

273-14-3
Record name [1,2,5]Thiadiazolo[3,4-d]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,5]Thiadiazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,5]Thiadiazolo[3,4-d]pyridazine
Reactant of Route 2
[1,2,5]Thiadiazolo[3,4-d]pyridazine
Reactant of Route 3
[1,2,5]Thiadiazolo[3,4-d]pyridazine
Reactant of Route 4
[1,2,5]Thiadiazolo[3,4-d]pyridazine
Reactant of Route 5
[1,2,5]Thiadiazolo[3,4-d]pyridazine
Reactant of Route 6
[1,2,5]Thiadiazolo[3,4-d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.